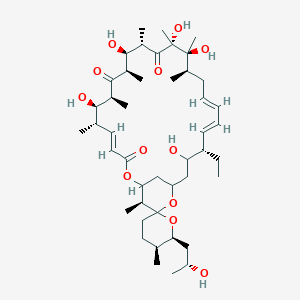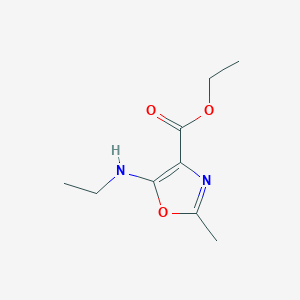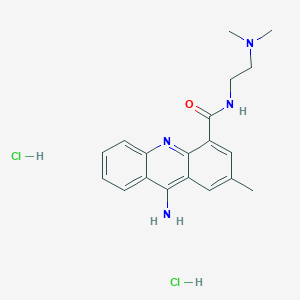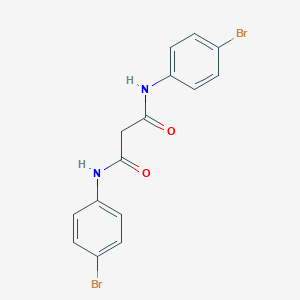
21-Hydroxyoligomycine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Hydroxyoligomycin A is a rare member of the oligomycin class of compounds. It is a macrolide antibiotic isolated from the bacterium Streptomyces cyaneogriseus. This compound is known for its potent inhibitory effects on K-Ras plasma membrane localization, making it a valuable tool in cancer research .
Applications De Recherche Scientifique
21-Hydroxyoligomycin A has several scientific research applications:
Cancer Research: It is used to study the inhibition of K-Ras plasma membrane localization, which is crucial in the development of certain cancers.
Antibiotic Research: It has weak antifungal and nematocidal activities, making it a subject of interest in the development of new antibiotics.
Biological Studies: Its cytotoxic effects on various cell lines make it a valuable tool for studying cell biology and cytotoxicity.
Mécanisme D'action
Target of Action
The primary target of 21-Hydroxyoligomycin A is K-Ras , a membrane-bound GTPase . K-Ras proteins play a crucial role in regulating cell growth, proliferation, and differentiation . Mutant forms of K-Ras are prominent in many human cancers .
Mode of Action
21-Hydroxyoligomycin A acts as a potent inhibitor of K-Ras plasma membrane (PM) localization . It prevents the localization of oncogenic mutant K-Ras to the plasma membrane, which is essential for its functionality . The compound exhibits an IC50 value of 4.82 nM, indicating its high potency .
Biochemical Pathways
The inhibition of k-ras pm localization suggests potential impacts on pathways involving k-ras .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso, but practically insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
21-Hydroxyoligomycin A exhibits cytotoxicity, particularly against mammalian tumor cell lines . It has been reported to be cytotoxic to human colon cancer SW620 cells and human colorectal carcinoma cells . By inhibiting K-Ras PM localization, the compound may disrupt the growth and proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
21-Hydroxyoligomycin A is known to interact with K-Ras, a membrane-bound GTPase that regulates cell growth, proliferation, and differentiation . It acts as a potent inhibitor of K-Ras plasma membrane localization, with an IC50 value of 4.82 nM .
Cellular Effects
21-Hydroxyoligomycin A has been reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), and to human colorectal carcinoma cells (IC50 > 3 μM) . It also inhibits the ABC transporter efflux pump P-glycoprotein (P-gp) .
Molecular Mechanism
The molecular mechanism of 21-Hydroxyoligomycin A involves the inhibition of K-Ras plasma membrane localization . Oncogenic mutant K-Ras must be localized to the plasma membrane to be functional . The study of its inhibitory mechanism of action is expected to reveal pathways and molecular targets to control K-Ras .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .
Metabolic Pathways
It is known that the compound is structurally distinct and synthesized by a separate pathway from the nemadectins .
Subcellular Localization
It is known that the compound can inhibit K-Ras plasma membrane localization .
Méthodes De Préparation
21-Hydroxyoligomycin A is typically isolated from the fermentation broth of Streptomyces cyaneogriseus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .
Analyse Des Réactions Chimiques
21-Hydroxyoligomycin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Comparaison Avec Des Composés Similaires
21-Hydroxyoligomycin A is part of the oligomycin class of macrolide antibiotics. Similar compounds include:
Oligomycin A: Known for its inhibitory effects on mitochondrial ATP synthase.
Oligomycin C: Similar to oligomycin A but with slight structural differences.
Neaumycin: Another macrolide antibiotic with a unique internal diester bridge
Propriétés
Numéro CAS |
102042-09-1 |
|---|---|
Formule moléculaire |
C45H74O12 |
Poids moléculaire |
807.1 g/mol |
Nom IUPAC |
(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |
Clé InChI |
PIKJILHUPCWBCA-NMZLQNICSA-N |
SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
SMILES isomérique |
CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
SMILES canonique |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Apparence |
White Lyophilisate |
Synonymes |
(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?
A1: The absolute configuration of 21-Hydroxyoligomycin A (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of 21-hydroxyoligomycin A." []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)


![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)


![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)


